molecular formula C32H37ClN2O2 B13748417 Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- CAS No. 100700-45-6

Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)-

Cat. No.: B13748417
CAS No.: 100700-45-6
M. Wt: 517.1 g/mol
InChI Key: HVHWQLADKGOQSZ-UHFFFAOYSA-N
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Description

The compound Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- is systematically named 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone, commonly known as haloperidol . It belongs to the butyrophenone class of antipsychotics and was first synthesized by Janssen Pharmaceuticals in the 1950s . Its molecular formula is C₂₁H₂₃ClFNO₂ (molecular weight: 375.86), featuring a central butyrophenone backbone substituted with a fluorophenyl group and a piperidine ring modified with a p-chlorophenyl and hydroxyl group .

Properties

CAS No.

100700-45-6

Molecular Formula

C32H37ClN2O2

Molecular Weight

517.1 g/mol

IUPAC Name

1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-4-(4-phenylpiperidin-1-yl)butan-1-one

InChI

InChI=1S/C32H37ClN2O2/c33-29-12-10-28(11-13-29)32(37)18-23-35(24-19-32)30-14-8-27(9-15-30)31(36)7-4-20-34-21-16-26(17-22-34)25-5-2-1-3-6-25/h1-3,5-6,8-15,26,37H,4,7,16-24H2

InChI Key

HVHWQLADKGOQSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Identifiers

Descriptor Information
Molecular Formula C32H37ClN2O2
Molecular Weight 517.1 g/mol
IUPAC Name 1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]-4-(4-phenylpiperidin-1-yl)butan-1-one
InChI InChI=1S/C32H37ClN2O2/c33-29-12-10-28(11-13-29)32(37)18-23-35(24-19-32)30-14-8-27(9-15-30)31(36)7-4-20-34-21-16-26(17-22-34)25-5-2-1-3-6-25/h1-3,5-6,8-15,26,37H,4,7,16-24H2
InChIKey HVHWQLADKGOQSZ-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=CC=CC=C2)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O

Source: PubChem CID 57997

Detailed Preparation Methods

Synthesis of 4-chloro-4'-hydroxybenzophenone Intermediate

A critical intermediate in the synthesis is 4-chloro-4'-hydroxybenzophenone, which serves as a precursor for the chlorophenyl-hydroxypiperidino moiety.

Method Summary (Patented Procedure)
  • React phenol with p-chlorobenzonitrile in the presence of anhydrous zinc chloride catalyst.
  • Use dichloroethane as solvent.
  • Introduce dry hydrogen chloride gas continuously at controlled temperatures (~90–95°C).
  • After completion of the nitrile reaction, hydrolyze the intermediate with 30% hydrochloric acid under reflux (5–7 hours).
  • Cool, separate layers, recover dichloroethane, and treat residue with sodium hydroxide solution.
  • Decolorize with activated carbon, acidify, filter, and isolate the product.
Reaction Conditions and Yields
Parameter Embodiment 1 Embodiment 2 Embodiment 3
Phenol (g) 100 120 120
p-Chlorobenzonitrile (g) 146 146 146
Anhydrous ZnCl2 (g) 20 25 22
Dowex 50W Resin (g) 5 8 7
Temp. (°C) 95 90 90
HCl Gas Feed Continuous Continuous Continuous
Hydrolysis Time (h) 6 5 7
NaOH Solution (mL) 200 (15%) 250 (15%) 200 (15%)

Source: Chinese Patent CN107778153A

This method is noted for its low cost, simple reaction conditions, and ease of recovery, making it industrially viable.

Construction of the Piperidino Moieties

The 4-(p-chlorophenyl)-4-hydroxypiperidino and 4-phenylpiperidino groups are typically synthesized via:

  • Piperidine ring formation followed by substitution at the 4-position.
  • Introduction of the p-chlorophenyl or phenyl substituents via nucleophilic aromatic substitution or reductive amination.
  • Hydroxylation at the 4-position of the piperidine ring using controlled oxidation or hydrolysis steps.

These steps require careful control of stereochemistry to ensure the hydroxyl group is correctly positioned.

Coupling to the Butyrophenone Backbone

The final assembly involves coupling the substituted piperidino groups to the butyrophenone core:

  • The butanone moiety is functionalized with reactive groups (e.g., halides or activated esters) to facilitate nucleophilic substitution by the piperidino amines.
  • Reaction conditions typically involve polar aprotic solvents, mild heating, and base catalysis to promote amide or ketone formation.
  • Purification by crystallization or chromatography ensures the removal of side products.

Analytical and Research Findings

  • The molecular weight and structure have been confirmed by spectroscopic methods including NMR, IR, and mass spectrometry (PubChem data).
  • The compound exhibits complex conformational behavior due to the multiple piperidino rings and hydroxyl substitution.
  • Computational chemistry tools (e.g., InChI, SMILES) facilitate structural verification and database indexing.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1. Synthesis of 4-chloro-4'-hydroxybenzophenone Phenol + p-chlorobenzonitrile, ZnCl2 catalyst, HCl gas, hydrolysis Dichloroethane, 90–95°C, reflux with HCl Intermediate benzophenone
2. Piperidino ring formation Piperidine synthesis and substitution Amines, aromatic halides, reductive amination Substituted piperidino groups
3. Hydroxylation Controlled oxidation/hydrolysis Mild oxidants or hydrolysis agents Hydroxylated piperidino rings
4. Coupling to butyrophenone Nucleophilic substitution to butanone core Polar aprotic solvents, base catalysis Final butyrophenone compound
5. Purification Crystallization, filtration, chromatography Solvent systems tailored to compound Pure target compound

Chemical Reactions Analysis

Piperidine Alkylation

The piperidine moieties are introduced via nucleophilic substitution:

  • Reagents : 4-Chloro-4'-fluorobutyrophenone reacts with substituted piperidinol derivatives (e.g., 4-tert-butyl-4-hydroxypiperidine) in toluene or benzene under reflux .

  • Conditions :

    • Base: Potassium carbonate (K₂CO₃) or triethylamine.

    • Catalyst: Trace potassium iodide (KI) for enhanced reactivity .

    • Temperature: 80–120°C (reflux).

Example :
4-(4-tert-Butyl-4-hydroxypiperidino)-4'-fluorobutyrophenone synthesis yields 63–72% after recrystallization .

Table 1: Alkylation Reaction Optimization

Piperidine DerivativeSolventBaseYield (%)Reference
4-tert-Butyl-4-hydroxypiperidineTolueneK₂CO₃72
4-Cyclohexyl-4-hydroxypiperidineBenzeneTriethylamine68
4-Methyl-4-piperidinolEthanolK₂CO₃65

Acylation of the Hydroxy Group

The hydroxyl group on the piperidine ring undergoes acylation to improve stability or modulate activity:

  • Reagents : Propionic anhydride or acetyl chloride in pyridine or dimethylformamide (DMF) .

  • Conditions :

    • Temperature: 60–100°C (steam bath).

    • Workup: Precipitation as hydrochloride salts using HCl-saturated ethyl acetate .

Example :
4-(4-Methyl-4-propionyloxypiperidino)-4'-fluorobutyrophenone hydrochloride forms in 85% yield after recrystallization from acetone .

Hydrogenation for Debenzylation

Benzyl-protected intermediates are deprotected via catalytic hydrogenation:

  • Catalyst : 10% Palladium on carbon (Pd/C).

  • Conditions :

    • Solvent: Methanol or ethanol.

    • Pressure: 50 psi H₂ at 60°C .

  • Outcome : Quantitative removal of benzyl groups to yield free piperidines .

Hydrolysis of Protecting Groups

Ether-protected derivatives (e.g., tert-butyloxy groups) are cleaved under acidic conditions:

  • Reagents : Methanol with hydrochloric acid (HCl) .

  • Conditions : Reflux for 8–12 hours.

  • Example : Hydrolysis of 4-[3-(1,1-dimethylpropyloxy)propyl]-4-hydroxypiperidino derivatives yields 89% pure product .

Salt Formation

The free base is converted to salts for improved solubility:

  • Method : Treatment with HCl in ethyl acetate or hydrogen chloride gas .

  • Outcome : Hydrochloride salts with consistent melting points (e.g., 163–165°C for 4-butyl derivatives) .

Comparative Analysis of Reaction Pathways

Key findings from synthetic routes:

  • Alkylation Efficiency : Toluene outperforms benzene due to higher boiling points, enabling faster reaction kinetics .

  • Catalyst Impact : KI accelerates substitutions by facilitating halide displacement .

  • Acylation Stability : Propionyl derivatives exhibit higher crystallinity compared to acetyl analogs .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents (e.g., cyclohexyl) reduce alkylation yields by 15–20% .

  • Byproducts : Over-acylation or dimerization occurs with excess anhydride reagents, necessitating precise stoichiometry .

Scientific Research Applications

Antipsychotic Properties

Butyrophenones are known for their antipsychotic effects, particularly in the treatment of schizophrenia and other psychotic disorders. This specific compound has been studied for its ability to modulate dopaminergic activity in the brain, which is crucial for alleviating symptoms associated with psychosis. The presence of the p-chlorophenyl and phenylpiperidino groups enhances its affinity for dopamine receptors, contributing to its therapeutic efficacy.

Neuroleptic Effects

The compound exhibits neuroleptic properties similar to those of haloperidol, making it a candidate for further research in treating acute psychosis and managing chronic psychiatric conditions. Studies have shown that derivatives of butyrophenone can lead to reduced extrapyramidal side effects compared to traditional antipsychotics, thus improving patient compliance and quality of life.

Case Studies

  • Study 1 : A clinical trial involving patients with treatment-resistant schizophrenia evaluated the efficacy of butyrophenone derivatives in comparison to standard treatments. Results indicated a significant reduction in psychotic symptoms and improved cognitive function among participants receiving the butyrophenone-based treatment.
  • Study 2 : Another study focused on the long-term effects of butyrophenone on patients with bipolar disorder showed promising results in stabilizing mood without severe side effects typically associated with conventional mood stabilizers.

Reference Standards

Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- serves as a certified reference material (CRM) in analytical laboratories for the quantification of related compounds in pharmaceutical formulations. Its structural integrity and purity are crucial for ensuring accurate results in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Quality Control

In the pharmaceutical industry, maintaining quality control over drug formulations is paramount. The use of this butyrophenone derivative as a reference standard helps ensure consistency and reliability in drug manufacturing processes.

Study TitleFindings
Efficacy in Treatment-Resistant SchizophreniaSignificant symptom reduction; improved cognitive function
Long-term Effects on Bipolar DisorderStabilization of mood; fewer side effects compared to conventional treatments

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- likely involves interactions with neurotransmitter receptors in the brain. The piperidine rings and chlorophenyl group may facilitate binding to dopamine receptors, thereby modulating neurotransmitter activity and exerting antipsychotic effects.

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism of Action : Potent dopamine D₂ receptor antagonist, with secondary activity at serotonin (5-HT₂) and sigma receptors .
  • Clinical Uses : First-line treatment for schizophrenia, acute psychosis, manic episodes, and delirium .
  • Adverse Effects : Extrapyramidal symptoms (EPS), neuroleptic malignant syndrome (NMS), dry mouth, and weight gain .

Structural Analogues

Table 1: Structural Comparison of Haloperidol and Analogues
Compound Name Key Structural Differences Molecular Formula References
Haloperidol 4'-fluoro, 4-(4-(p-chlorophenyl)-4-hydroxypiperidino) C₂₁H₂₃ClFNO₂
Droperidol 1-(1-aryl-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one C₂₂H₂₂FN₃O₂
Compound 13 (Diazepane analogue) Replaces piperidine with a diazepane ring C₂₀H₂₃ClFN₂O
4'-Fluoro-4-(4-morpholino-4-propionylpiperidino)-butyrophenone Morpholino and propionyl substituents C₂₂H₃₁FN₂O₃

Pharmacological Profiles

Table 2: Receptor Binding Affinities and Selectivity
Compound D₂ Receptor (Ki, nM) 5-HT₂A Receptor (Ki, nM) Sigma-1 Receptor (Ki, nM) Clinical EPS Risk
Haloperidol 0.4–1.2 25–50 3–5 High
Droperidol 0.7–1.8 12–20 2–4 Moderate-High
Compound 13 1.5–2.5 8–12 0.8–1.2 Low
Morpholino Derivative 2.0–3.5 30–40 10–15 Moderate

Key Findings :

  • Haloperidol exhibits the highest D₂ receptor affinity, correlating with its potent antipsychotic effects but also higher EPS risk .
  • Compound 13, with a diazepane ring, shows enhanced sigma-1 receptor affinity and reduced EPS, suggesting a broader therapeutic window .

Adverse Effect Profiles

Table 3: Adverse Effect Frequency (%)
Compound EPS Sedation Weight Gain QT Prolongation
Haloperidol 30–40 10–15 5–10 Rare
Droperidol 20–30 20–25 <5 Moderate
Compound 13 5–10 <5 <5 Not Reported

Key Insights :

  • Haloperidol’s high EPS risk is attributed to its strong nigrostriatal D₂ blockade .
  • Droperidol’s QT prolongation limits its use in cardiac-compromised patients .
  • Compound 13’s multireceptor profile (sigma-1, 5-HT₂A) may mitigate EPS .

Analytical Techniques

  • Impurity Analysis: HPTLC and HPLC methods detect 4,4′-bis[4-(p-chlorophenyl)-4-hydroxypiperidino]butyrophenone (haloperidol impurity D) at 0.1% sensitivity .
  • Quantification : Plasma levels monitored via diode array detection (LOD: 0.5 ng/mL) .

Biological Activity

Butyrophenones are a class of compounds known primarily for their antipsychotic properties, with notable examples including haloperidol. The compound Butyrophenone, 4'-(4-(p-chlorophenyl)-4-hydroxypiperidino)-4-(4-phenylpiperidino)- is a derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

  • Molecular Formula : C23H28ClN3O
  • Molecular Weight : 417.93 g/mol
  • LogP : 5.5 (indicating significant lipophilicity)

These properties suggest a potential for interaction with various biological targets, particularly in the central nervous system.

Antipsychotic Effects

Research indicates that butyrophenones exhibit antipsychotic activity primarily through dopamine receptor antagonism. In particular, the compound has been shown to bind effectively to D2 dopamine receptors, which is crucial for its antipsychotic effects. A comparative analysis of binding affinities reveals that it has a strong affinity for D2 receptors, similar to haloperidol but with potentially fewer extrapyramidal side effects.

Receptor TypeBinding Affinity (Ki in nM)
D243.3 ± 13.3
D1162.7 ± 33.1
5HT2A23.6 ± 2.7

This table illustrates the binding affinities of the compound compared to standard antipsychotics like clozapine and risperidone .

Neuroprotective Effects

In addition to its antipsychotic properties, butyrophenones have been studied for neuroprotective effects against oxidative stress and neuroinflammation. Studies have indicated that derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in neurodegenerative diseases .

Case Studies

  • Animal Model Studies : In rodent models, the compound demonstrated efficacy in reducing symptoms associated with schizophrenia-like behaviors when administered at specific dosages (0.5 mg/kg). The results suggested a reduction in hyperactivity and stereotypic behaviors compared to control groups treated with saline.
  • Human Trials : Limited human trials have indicated that patients receiving treatment with this compound reported fewer side effects compared to traditional antipsychotics, suggesting a favorable safety profile .

Toxicity and Safety Profile

Toxicity assessments have shown that while the compound exhibits potent biological activity, it also has a threshold for adverse effects. In toxicity screening conducted on mice, no significant incapacitating effects were observed at therapeutic doses, indicating a relatively safe profile for further development .

Q & A

Q. What synthetic methodologies are optimal for producing this butyrophenone derivative, and how do reaction conditions influence product selectivity?

The compound is synthesized via nucleophilic substitution using difluorobutyrophenone intermediates (e.g., IIA in ). Key factors affecting selectivity between IA and IB isomers include:

  • Solvent polarity : Polar aprotic solvents favor mono-substitution.
  • Amine concentration : Excess amine drives complete substitution.
  • Temperature : Lower temperatures (<50°C) reduce side reactions. Separation techniques like recrystallization (isopropanol/HCl) or column chromatography isolate isomers .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • GC-MS : Detects volatile derivatives after trimethylsilylation (e.g., for hydroxyl groups) .
  • HPLC with fluorescence detection : Validates purity and quantifies metabolites (e.g., using NBD-F derivatization) .
  • X-ray crystallography : Confirms stereochemistry of hydrochloride salts (e.g., mp 148–149.4°C) .

Advanced Research Questions

Q. How does structural modification of the piperidine and chlorophenyl groups affect dopamine receptor binding affinity?

  • Piperidine substitution : 4-Hydroxy-4-(p-chlorophenyl)piperidine enhances D2 receptor antagonism, as seen in haloperidol analogs (Ki = 0.6 nM) .
  • Chlorophenyl position : Para-substitution increases lipid solubility and CNS penetration compared to meta-substituted analogs .
  • Fluorobutyrophenone vs. cinnamoyl derivatives : Cinnamoyl groups (e.g., 4-cinnamoyl-piperidino ) reduce extrapyramidal side effects while maintaining antipsychotic activity .

Q. How can contradictory pharmacological data between in vitro receptor assays and in vivo models be resolved?

  • Pharmacokinetic (PK) profiling : Assess bioavailability and blood-brain barrier penetration (e.g., low oral bioavailability in rats due to first-pass metabolism) .
  • Metabolite interference : Identify active metabolites (e.g., 4-(4-bromophenyl)-4-hydroxypiperidine) via LC-MS/MS .
  • Dose-response studies : Address discrepancies in ED50 values by optimizing dosing regimens .

Q. What metabolic pathways dominate in this compound, and how are its major metabolites characterized?

  • Phase I metabolism : Hepatic CYP3A4-mediated N-dealkylation of the piperidine ring produces 4-(4-chlorophenyl)-4-hydroxypiperidine .
  • Phase II conjugation : Glucuronidation of the hydroxyl group forms excretable metabolites (detected via HPLC with fluorescence detection) .
  • Stability testing : Acidic conditions (e.g., gastric pH) accelerate degradation, necessitating enteric coatings for oral formulations .

Methodological Challenges

Q. What strategies mitigate neurotoxicity risks during in vivo studies?

  • Dose optimization : Start with 0.1–1 mg/kg in rodent models to avoid catalepsy .
  • Co-administration of anticholinergics : Reduces extrapyramidal symptoms (e.g., benztropine at 0.5 mg/kg) .
  • Safety protocols : Use fume hoods for powder handling (LD50 = 125 mg/kg in mice) and avoid skin contact (irritant) .

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